(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Overview
Description
Beta-D-glucose is d-Glucopyranose with beta configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-glucose.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
Glucose oxidase has been investigated for the treatment of Upper Respiratory Tract Infections.
b-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
beta-D-glucopyranose contains a Glucosylceramide motif and is often attached to a Cer aglycon.
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a natural product found in Humulus lupulus, Maclura pomifera, and other organisms with data available.
Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.
Zymosan is an insoluble beta-1,3-glucan polysaccharide derived from, and structural component of, yeast cell walls, with potential immunostimulating activity. Upon administration, zymosan targets, binds to and activates certain Toll-like receptors, primarily TLR type 2 (TLR-2), on leukocytes and dectin-1 on macrophages. Activation of TLR2 and dectin-1 stimulates the release of pro-inflammatory mediators, and enhances innate immune responses.
Beta-D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
Beta-D-Glucose, also known as (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol or beta-D-glucopyranose, is a primary source of energy for living organisms . It interacts with various targets in the body, including DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, muscle form, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These targets play crucial roles in various biological processes, including energy production, carbohydrate metabolism, and immune response .
Mode of Action
Beta-D-Glucose interacts with its targets to initiate various biochemical reactions. For instance, it is the substrate for the enzyme Glucokinase, which catalyzes the initial step in the utilization of glucose by the beta-cell and liver at physiological glucose concentration . This interaction results in changes in the metabolic pathways, leading to the production of energy and other essential biomolecules .
Biochemical Pathways
Beta-D-Glucose is involved in several biochemical pathways, including glycolysis, a process that converts glucose to pyruvate, providing the cell with ATP under anaerobic conditions . It also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The enzymes involved in glycolysis, such as hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase, are regulated by small molecules .
Pharmacokinetics
The pharmacokinetics of Beta-D-Glucose is complex due to its ubiquitous presence in the body and its role as a primary energy source . It is naturally occurring and is found in fruits and other parts of plants in its free state . It is used therapeutically in fluid and nutrient replacement . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability .
Result of Action
The action of Beta-D-Glucose results in various molecular and cellular effects. As a primary source of energy, it fuels various cellular processes and contributes to the normal functioning of cells . Its interaction with various targets can lead to changes in cellular metabolism, immune response, and other biological processes .
Action Environment
The action of Beta-D-Glucose can be influenced by various environmental factors. For instance, the enzyme activity involved in its metabolism can be affected by factors such as temperature and pH . Moreover, its action can be modulated by the presence of other molecules in the cellular environment
Biochemical Analysis
Biochemical Properties
Beta-D-glucose interacts with several enzymes, proteins, and other biomolecules. For instance, it is the primary substrate for hexokinases, enzymes that catalyze the first step in the glycolysis pathway . Beta-D-glucose is also a substrate for glucose oxidase, an enzyme that catalyzes its oxidation to D-glucono-lactone . These interactions are essential for energy production and other metabolic processes.
Cellular Effects
Beta-D-glucose has significant effects on various types of cells and cellular processes. It influences cell function by serving as a primary energy source and impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic beta cells, glucose metabolism triggers insulin secretion, a crucial process for maintaining blood glucose homeostasis .
Molecular Mechanism
The molecular mechanism of beta-D-glucose involves its conversion to glucose-6-phosphate by hexokinase, marking the first step in the glycolysis pathway . This process is crucial for energy production. Beta-D-glucose can also be oxidized to D-glucono-lactone by glucose oxidase, a reaction that generates hydrogen peroxide, a molecule involved in various cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of beta-D-glucose change over time in laboratory settings. For instance, continuous glucose monitoring has revealed that even individuals considered normoglycemic by standard measures exhibit high glucose variability, with glucose levels reaching prediabetic and diabetic ranges 15% and 2% of the time, respectively .
Dosage Effects in Animal Models
The effects of beta-D-glucose vary with different dosages in animal models. For instance, in studies of diabetes induction, varying doses of glucose have been used to trigger different degrees of insulin resistance and beta-cell dysfunction .
Metabolic Pathways
Beta-D-glucose is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the hexosamine biosynthesis pathway . It interacts with various enzymes in these pathways, such as hexokinase in glycolysis and glucose-6-phosphate dehydrogenase in the pentose phosphate pathway.
Transport and Distribution
Beta-D-glucose is transported and distributed within cells and tissues via glucose transporters, a family of proteins that facilitate its transport across the plasma membrane . These transporters, including GLUT1 and GLUT4, are crucial for maintaining glucose homeostasis.
Subcellular Localization
Beta-D-glucose does not have a specific subcellular localization as it is a small, soluble molecule that freely diffuses within the cell. The enzymes that metabolize glucose, such as hexokinases, do have specific localizations. For example, hexokinase I is primarily associated with mitochondria, while hexokinase II can translocate between the mitochondria and the cytosol .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26874-89-5 | |
Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
Record name | beta-D-Glucopyranose | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose | |
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Solubility |
1200.0 mg/mL | |
Record name | Beta-D-Glucose | |
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CAS No. |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
Record name | β-D-Glucose | |
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Melting Point |
146 - 150 °C | |
Record name | Beta-D-Glucose | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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